4-(Furan-2-yl)benzohydrazide
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Overview
Description
4-(Furan-2-yl)benzohydrazide is an organic compound with the molecular formula C11H10N2O2. It features a benzohydrazide moiety attached to a furan ring, making it a unique structure with potential applications in various fields. This compound is known for its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)benzohydrazide typically involves the reaction of furan-2-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the hydrazide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 4-(Furan-2-yl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
4-(Furan-2-yl)benzohydrazide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Furan-2-carbohydrazide: Shares the furan ring and hydrazide group but lacks the benzoyl moiety.
Benzohydrazide: Contains the benzohydrazide moiety but lacks the furan ring.
4-(Furan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
Uniqueness: 4-(Furan-2-yl)benzohydrazide is unique due to the combination of the furan ring and benzohydrazide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(furan-2-yl)benzohydrazide |
InChI |
InChI=1S/C11H10N2O2/c12-13-11(14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |
InChI Key |
DXDHLAGATMYASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
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